molecular formula C21H22N2O2S B12842486 N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide

N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide

Cat. No.: B12842486
M. Wt: 366.5 g/mol
InChI Key: UOPFIWYXBIHPIP-RTWAWAEBSA-N
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Description

N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide typically involves the resolution of racemic mixtures to obtain the desired enantiomer. One common method is the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and reagents such as sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the enantiomers. Advanced methods like supercritical fluid extraction and enantioselective chromatography are also employed to enhance the efficiency and yield of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled temperatures and pressures to ensure selectivity and yield. Solvents such as ethanol, dichloromethane, and acetonitrile are commonly used .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1S,2R)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(1S,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H22N2O2S/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,20-21,23H,22H2,1H3/t20-,21+/m1/s1

InChI Key

UOPFIWYXBIHPIP-RTWAWAEBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N

Origin of Product

United States

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